molecular formula C16H11F3N2O2 B14858101 3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B14858101
M. Wt: 320.27 g/mol
InChI Key: WXNHOVJLQRHMSU-UHFFFAOYSA-N
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Description

3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as this group is known to impart significant pharmacological activity to compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced organic synthesis techniques, including the use of organoboron reagents and palladium catalysts. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzofuran ring, combined with the trifluoromethyl group, makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H11F3N2O2

Molecular Weight

320.27 g/mol

IUPAC Name

3-amino-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)9-4-3-5-10(8-9)21-15(22)14-13(20)11-6-1-2-7-12(11)23-14/h1-8H,20H2,(H,21,22)

InChI Key

WXNHOVJLQRHMSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N

Origin of Product

United States

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